L-isoascorbic acid

描述

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). It is a water-soluble cyclic lactone with antioxidant properties similar to those of L-ascorbic acid. This compound is commonly used in the food industry as a preservative and antioxidant to prevent oxidation and maintain the color and flavor of food products .

准备方法

Synthetic Routes and Reaction Conditions: L-isoascorbic acid can be synthesized through the oxidation of L-sorbose. The process involves the use of microbial oxidation with Gluconobacter oxydans, which converts L-sorbose to 2-keto-L-gulonic acid. This intermediate is then chemically converted to this compound .

Industrial Production Methods: The industrial production of this compound typically involves the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid using Ketogulonicigenium vulgare as a biocatalyst. This process eliminates the need for chemical rearrangement steps, making it more efficient and environmentally friendly .

化学反应分析

Redox Reactions and Antioxidant Mechanisms

L-isoascorbic acid acts as a potent antioxidant, undergoing oxidation to form dehydro-L-isoascorbic acid (DHIA) via one- or two-electron transfers. Key mechanistic insights include:

Reaction with Hexachloroiridate(IV)

-

Stoichiometry : A 1:2 molar ratio between this compound and [IrCl₆]²⁻ is observed, producing DHIA and [IrCl₆]³⁻ .

-

Rate Constants :

Protolytic Form Rate Constant (M⁻¹s⁻¹) Fully protonated (H₂A) ~0.01 Monoanionic (HA⁻) 1.8 ± 0.2 Dianionic (A²⁻) ~10⁹ (diffusion-limited) -

The dianionic form reacts 10⁸ times faster than the monoanion due to enhanced electron-donating capacity .

Pro-Oxidant Behavior

Under certain conditions (e.g., presence of Fe³⁺), this compound generates hydroxyl radicals (- OH) via Fenton-like reactions :

Formation of Hydrazones

Dehydro-L-isoascorbic acid reacts with arylhydrazines to form hydrazones, intermediates for bioactive molecules :

Degradation Pathways

This compound degrades under heat, light, or alkaline conditions:

Hydrolytic Degradation

In aqueous solutions (pH > 7), it undergoes ring-opening to form 2,3-diketogulonic acid :

Thermal Degradation

At temperatures >70°C, decarboxylation produces furfural derivatives :

Industrial Production Reactions

This compound is synthesized via bio-oxidation and chemical steps :

Key Steps in the Reichstein-Grüssner Process

-

Bio-oxidation : Gluconobacter oxydans converts D-sorbitol to L-sorbose.

-

Chemical Oxidation : L-sorbose → 2-keto-L-gulonic acid (2KGA).

-

Lactonization : 2KGA undergoes esterification and acid-catalyzed cyclization to form this compound .

Modern Biocatalytic Routes

Reactivity with Metals and Oxidizers

This compound reacts incompatibly with:

-

Metals (Al, Cu, Zn) : Reduces metal ions, causing corrosion and gas evolution .

-

Strong Oxidizers (e.g., H₂O₂) : Rapid oxidation to DHIA, accompanied by heat release .

Comparative Reactivity with D-Isoascorbic Acid

While structurally similar, stereochemical differences lead to varied reactivity:

| Property | This compound | D-Isoascorbic Acid |

|---|---|---|

| Antioxidant Efficiency | Higher at pH < 4 | Higher at pH > 5 |

| Metal Chelation | Weak | Moderate |

| Bioactivity | Limited vitamin C activity | No vitamin C activity |

科学研究应用

Food Preservation

Antioxidant Properties

L-isoascorbic acid is widely used as an antioxidant in food products. Its ability to prevent oxidation helps in maintaining the quality and shelf life of various foods, including meats, beverages, and processed products. The compound effectively inhibits the formation of off-flavors and discoloration caused by oxidative processes.

Case Study: Meat Products

Research has shown that the incorporation of this compound in meat products significantly reduces lipid oxidation. A study demonstrated that adding 0.1% erythorbic acid to processed meats resulted in a 50% reduction in rancidity over a storage period of 30 days compared to controls without antioxidants .

Nutritional Supplementation

Enhancement of Iron Absorption

This compound has been studied for its role in enhancing non-heme iron absorption. A clinical trial indicated that erythorbic acid improved iron absorption from fortified cereals when consumed at specific molar ratios relative to iron, outperforming L-ascorbic acid under certain conditions . This property is particularly beneficial for populations at risk of iron deficiency.

Pharmaceutical Applications

Potential Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving reactive oxygen species (ROS). For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in animal models .

Mechanistic Insights

The antioxidative reactivity of this compound has been extensively studied using redox probes like hexachloroiridate (IV). Kinetic studies revealed that this compound participates in electron transfer reactions that are crucial for its biological activity, showing similar reactivity patterns to its counterpart, L-ascorbic acid .

Analytical Chemistry

Detection and Quantification

This compound can be quantitatively analyzed alongside L-ascorbic acid using high-performance liquid chromatography (HPLC). This method allows for precise determination of both compounds in various matrices, including food and biological samples. The limit of detection for this method is approximately 3 mg/L for both acids, making it a reliable technique for monitoring their concentrations .

Comparative Efficacy with L-Ascorbic Acid

| Property | This compound | L-Ascorbic Acid |

|---|---|---|

| Antioxidant Activity | High | High |

| Iron Absorption Enhancement | Yes | Yes |

| Antitumor Potential | Emerging Evidence | Established Evidence |

| Stability in Food Products | Higher under certain conditions | Variable |

作用机制

L-isoascorbic acid exerts its effects primarily through its antioxidant properties. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and free radicals. This helps maintain the redox balance within cells and prevents oxidative damage to cellular components . The molecular targets of this compound include various enzymes and proteins involved in redox reactions and cellular metabolism .

相似化合物的比较

L-isoascorbic acid is similar to other isomers of ascorbic acid, such as D-ascorbic acid and D-isoascorbic acid. it has unique properties that make it distinct:

D-ascorbic acid: This isomer has similar chemical properties but is less bioactive compared to L-ascorbic acid.

D-isoascorbic acid:

This compound’s unique antioxidant properties and its role as a preservative make it a valuable compound in various scientific and industrial applications.

生物活性

L-isoascorbic acid, also known as D-isoascorbic acid or erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). While it shares some structural similarities with L-ascorbic acid, its biological activities and implications in health and disease differ significantly. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on human health, and potential therapeutic applications.

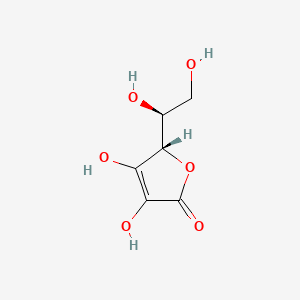

Chemical Structure and Properties

This compound is characterized by its six-carbon structure with a lactone ring similar to L-ascorbic acid. However, the configuration around the C-2 carbon differs, affecting its biological activity. Its antioxidant properties make it a useful compound in various applications, particularly in food preservation and potential therapeutic roles.

Antioxidant Activity

This compound exhibits antioxidant properties that are crucial for its biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems.

Comparative Antioxidative Reactivity

Research comparing the antioxidative reactivity of this compound and L-ascorbic acid reveals that both compounds exhibit similar reactivity under certain conditions. For instance, both can effectively reduce hexachloroiridate (IV) ions in redox reactions, showcasing their potential as antioxidants in biological systems .

| Compound | Antioxidant Activity | Reactivity |

|---|---|---|

| L-Ascorbic Acid | Strong antioxidant | High reactivity with free radicals |

| D-Isoascorbic Acid | Moderate antioxidant | Comparable reactivity |

Effects on Leukemic Cells

A significant study investigated the effects of this compound on human leukemic colony-forming cells (L-CFC). The results indicated that this compound could enhance the growth of L-CFC in approximately one-third of leukemic patients while suppressing growth in about one-sixth of cases. This dual effect suggests a complex interaction between this compound and cancer cell metabolism .

Cold Prevention Study

In a controlled trial involving student volunteers, participants taking D-isoascorbic acid experienced a 34% reduction in the incidence of colds compared to those taking placebo or L-ascorbic acid. This finding indicates that D-isoascorbic acid may have beneficial effects on immune function, potentially reducing the frequency of respiratory infections .

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to modulate various biochemical pathways involved in oxidative stress response and immune function.

- Redox Modulation : The ability of this compound to act as an electron donor plays a crucial role in its antioxidative properties.

- Cell Signaling : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels .

- Food Industry Applications : Due to its antioxidant properties, it is used as a preservative in food products, helping to maintain freshness and prevent spoilage.

属性

IUPAC Name |

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-VHUNDSFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26094-91-7 | |

| Record name | (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。